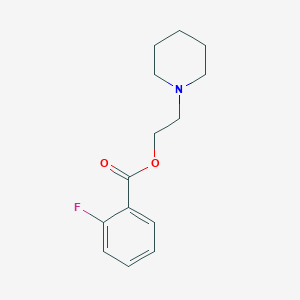![molecular formula C21H23N3O3S B257393 4-tert-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B257393.png)
4-tert-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a compound that has gained significant attention in the field of scientific research. It is a small molecule that has been studied for its potential use in various applications, including drug discovery and development.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death. It has also been shown to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to exhibit cytotoxic effects on cancer cells, which makes it a potential candidate for cancer treatment. It has also been shown to have antifungal and antibacterial activities, which makes it a potential candidate for the treatment of fungal and bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-tert-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide in lab experiments include its small size, which makes it easy to handle and manipulate. It is also relatively stable, which makes it suitable for long-term storage. However, the compound has some limitations, including its low solubility in water, which makes it difficult to administer in vivo. It also has limited bioavailability, which makes it difficult to achieve therapeutic concentrations in vivo.
Direcciones Futuras
There are many future directions for the study of 4-tert-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide. One potential direction is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another potential direction is the study of the compound's pharmacokinetics and pharmacodynamics in vivo. This could help to determine the optimal dosage and administration route for the compound. Additionally, the compound could be studied for its potential use in combination therapy with other drugs to enhance its therapeutic efficacy. Finally, the compound could be studied for its potential use in the treatment of other diseases, such as viral infections and autoimmune disorders.
Métodos De Síntesis
The synthesis method of 4-tert-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine with 4-tert-butylbenzoyl chloride in the presence of a base. The reaction results in the formation of the desired compound, which can be purified using various techniques, including column chromatography.
Aplicaciones Científicas De Investigación
The scientific research application of 4-tert-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is vast. It has been studied for its potential use in various applications, including drug discovery and development. The compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Fórmula molecular |
C21H23N3O3S |
|---|---|
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
4-tert-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C21H23N3O3S/c1-21(2,3)15-9-6-13(7-10-15)19(25)23-20-22-18(24-28-20)14-8-11-16(26-4)17(12-14)27-5/h6-12H,1-5H3,(H,22,23,24,25) |
Clave InChI |
YEWDPMUXWJIYLK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC(=C(C=C3)OC)OC |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B257316.png)






![6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B257332.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B257333.png)




